
3-Aminobenzoate
Overview
Description
3-Aminobenzoate (CAS 99-05-8), also known as meta-aminobenzoic acid, is an aromatic compound with an amino group substituted at the third position of the benzoic acid ring. It serves as a critical intermediate in microbial degradation pathways, particularly in Comamonas sp. strain QT12, where it is metabolized via a flavin-dependent monooxygenase (MabA) to form 5-aminosalicylate, a ring-cleavage substrate . This degradation pathway is essential for environmental bioremediation, as this compound is a persistent organic pollutant in industrial effluents. Additionally, its ethyl ester derivative, ethyl this compound methanesulfonate (Tricaine), is widely used as an anesthetic in aquatic organisms due to its reversible blockade of sensory and motor nerve activity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7NO2
- CAS Number : 118-92-3
- Chemical Structure : The compound features an amino group (-NH2) attached to a benzoate ring, which influences its reactivity and biological properties.
Chemistry
3-Aminobenzoate serves as a critical building block in organic synthesis. It is used to create various derivatives that are essential in the development of pharmaceuticals and agrochemicals.
Key Reactions:
- Esterification : Used to synthesize esters for various applications.
- Nucleophilic Substitution : The amino group can engage in substitution reactions, leading to the formation of more complex molecules.
Biology
This compound has been studied for its potential biological activities, particularly its role in microbial degradation and its interaction with biomolecules.
Microbial Degradation :
- A study identified a Comamonas sp. strain capable of degrading this compound, highlighting its potential environmental applications . The degradation pathway involves specific enzymes, such as this compound 6-monooxygenase, which catalyzes the conversion of this compound to 5-aminosalicylate .
Medicine
In the medical field, this compound is investigated for its potential therapeutic effects:
Local Anesthetic Properties :
- Similar to benzocaine, it has been shown to inhibit nerve impulse transmission effectively, making it suitable for use as a local anesthetic .
Anticancer Potential :
- Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) .
Case Study 1: Anticancer Activity
A study evaluated the effects of aminobenzoate derivatives on human cancer cell lines. Compounds derived from this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating promising potential for further development .
Case Study 2: Microbial Degradation
Research on Comamonas sp. QT12 demonstrated significant upregulation of proteins involved in the degradation of this compound when exposed to this compound. This study utilized quantitative proteomic analysis to identify over 2000 proteins with distinct expression patterns related to the degradation process .
Chemical Reactions Analysis
Reduction and Oxidation Reactions
The amino group in 3-aminobenzoate undergoes redox transformations:
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Reduction : 3-Aminobenzoic acid (the protonated form) is synthesized via the hydrogenation of 3-nitrobenzoic acid using catalysts like Pd/C or Fe/HCl .
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Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the amino group oxidizes to a nitro group, forming 3-nitrobenzoate .
Reaction Type | Reagents/Conditions | Product | Yield/Notes |
---|---|---|---|
Reduction | H₂, Pd/C in ethanol | 3-Aminobenzoic acid | ~85% |
Oxidation | KMnO₄, H₂SO₄, Δ | 3-Nitrobenzoate | Requires acidic conditions |
Esterification
The carboxylate group forms esters via acid-catalyzed reactions with alcohols:
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Example : Reaction with propanol in H₂SO₄ yields propyl this compound (C₁₀H₁₃NO₂).
Key Data :
Acylation and Diazotization
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Acylation : The amino group reacts with acetyl chloride to form N-acetyl-3-aminobenzoate (requires basic conditions to deprotonate the carboxylate) .
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Diazotization : At 0–5°C in HCl/NaNO₂, this compound forms a diazonium salt, which couples with phenols or amines to produce azo dyes .
Application | Reagents | Product | Use |
---|---|---|---|
Dye Synthesis | NaNO₂, HCl, β-naphthol | Orange-red azo dye | Textile industry |
Biodegradation Pathways
Comamonas sp. QT12 metabolizes 3-aminobenzoic acid via the mab gene cluster , as shown by proteomic studies :
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Key Findings :
Complexation and Substitution Reactions
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Metal Complexation : The carboxylate group binds metal ions (e.g., Cu²⁺), forming chelates relevant in environmental chemistry .
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Electrophilic Substitution : The amino group directs electrophiles to the para position , though the deactivating carboxylate reduces reactivity. Nitration occurs at the 4-position under mixed acid conditions .
Decarboxylation
Thermal decarboxylation (200–300°C) removes CO₂, yielding 3-aminophenol , though this reaction requires catalysts like Cu powder for effi
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying 3-aminobenzoate in biological or environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used for quantification. Derivatization with agents like 2-aminobenzoic acid (2-AA) enhances sensitivity for fluorescence detection (Ex: 360 nm, Em: 425 nm) . Gas chromatography (GC) is less common due to the compound’s polarity unless derivatized. Validation parameters (linearity, LOD, LOQ) should align with ICH guidelines .
Q. How can the aerobic degradation pathway of this compound be experimentally traced in microbial systems?
- Methodological Answer : Use Comamonas sp. QT12 as a model organism. Monitor intermediate metabolites (e.g., 5-aminosalicylate) via LC-MS. Knockout studies of the mabA gene (encoding this compound 6-monooxygenase) confirm its role in initiating degradation. Isotopic labeling (e.g., -3-aminobenzoate) tracks carbon flow .
Q. What are the optimal storage conditions for this compound derivatives to ensure stability?
- Methodological Answer : Store anhydrous derivatives (e.g., methyl this compound) in airtight containers under inert gas (N) at 0–6°C to prevent hydrolysis. Hydrochloride salts (e.g., butyl this compound HCl) require desiccants to avoid moisture absorption .
Advanced Research Questions
Q. How do enzyme kinetics of this compound 6-monooxygenase (MabA) vary under different pH and temperature conditions?
- Methodological Answer : Purify His-tagged MabA from E. coli heterologous expression. Assay activity using NADH oxidation rates (absorbance at 340 nm) and HPLC to quantify 5-aminosalicylate. Optimal activity occurs at pH 7.5–8.0 and 30–37°C. Kinetic parameters:
Substrate | (μM) | (s) |
---|---|---|
This compound | 158.51 ± 4.74 | 6.49 ± 0.17 |
NADH | 189.85 ± 55.70 | 7.41 ± 1.39 |
Q. What genetic tools are critical for studying this compound degradation pathways in anaerobic sulfate-reducing bacteria?
- Methodological Answer : Employ metagenomic sequencing of enrichment cultures (e.g., Desulfobacterium spp.) to identify putative reductase genes. Use RT-qPCR to quantify gene expression under varying electron donors (e.g., H vs. lactate). Anaerobic chamber techniques ensure oxygen-free conditions for enzyme assays .
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns of this compound derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (SHELX suite) to determine intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) classifies motifs like rings. Compare with computational models (DFT) to validate hydrogen-bond strengths and geometries .
Q. Data Contradiction Analysis
Q. Why do reported values for this compound-degrading enzymes vary across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ionic strength) or enzyme sources (native vs. recombinant). For example, MabA’s (158 μM) differs from homologs in Polaromonas due to FAD cofactor binding efficiency . Standardize assays using IUBMB protocols to minimize variability.
Q. How do aerobic and anaerobic degradation pathways of this compound differ mechanistically?
- Methodological Answer : Aerobic degradation (e.g., Comamonas sp. QT12) involves monooxygenase-mediated hydroxylation, while anaerobic pathways (e.g., sulfate reducers) utilize reductive deamination via benzoyl-CoA intermediates. Contrasting metabolite profiles (5-aminosalicylate vs. CH/CO) highlight divergent electron acceptor dependencies .
Q. Experimental Design Considerations
Q. What controls are essential when assessing this compound toxicity in microbial growth assays?
- Methodological Answer : Include (1) carbon source-negative controls (minimal media without this compound), (2) heat-killed inoculum to exclude abiotic degradation, and (3) competitive inhibitors (e.g., 3-nitrobenzoate) to validate enzyme specificity. Monitor OD and ATP levels to distinguish growth inhibition from substrate toxicity .
Q. How can isotopic tracing elucidate the metabolic fate of this compound in mixed microbial communities?
- Methodological Answer : Feed -labeled this compound to soil microcosms. Extract genomic DNA for SIP (stable isotope probing) to identify active degraders. Combine with NanoSIMS to localize incorporation in biofilms .
Q. Tables for Key Data
Table 1: Key Enzymes in this compound Degradation
Table 2: Common Derivatives of this compound
Derivative | Molecular Formula | Application |
---|---|---|
Ethyl this compound | CHNO | Local anesthetic precursor |
3-Aminobenzamide | CHNO | PARP inhibitor |
Methyl this compound | CHNO | UV stabilizer in polymers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Aminobenzoate (Anthranilic Acid)
- Structural Differences: The amino group is located at the second position.
- Enzymatic Specificity: No activation by 3-aminobenzoyl-CoA synthetase in Desulfobacterium strain mAB1, indicating positional isomerism affects substrate binding .
4-Aminobenzoate (Para-Aminobenzoic Acid, PABA)
- Structural Differences: Amino group at the fourth position.
- Degradation Pathways: Degraded anaerobically by Desulfobacterium strain mAB1 via CoA activation, similar to 3-aminobenzoate. QT12 .
- Applications: PABA is a precursor in folate synthesis, whereas this compound lacks this role .
5-Aminosalicylate
- Structural Differences: Amino and hydroxyl groups at positions 5 and 2, respectively.
- Degradation Pathways: A key intermediate in this compound degradation. 5-Aminosalicylate 1,2-dioxygenase (MabB) cleaves its aromatic ring, with enzymatic activity induced 6.7-fold in the presence of this compound .
- Applications: Used in anti-inflammatory drugs, contrasting with this compound’s environmental and anesthetic roles .
Nitrobenzoates (3-Nitrobenzoate and 4-Nitrobenzoate)
- Structural Differences: Nitro group replaces the amino group.
- Degradation: Nitro groups are reduced to amino groups in reductive pathways, linking nitro- and amino-benzoate metabolism .
Ethyl this compound Derivatives
- Structural Differences : Esterification of the carboxylic acid group.
- Applications: Ethyl this compound methanesulfonate (Tricaine) blocks nerve activity in aquatic organisms, whereas the parent compound lacks direct anesthetic properties .
Key Research Findings and Data
Enzymatic Activity Comparison
Microbial Chemotaxis Response
Compound | Chemotactic Response in Pseudomonas |
---|---|
This compound | Positive |
2-Aminobenzoate | Negative |
4-Nitrobenzoate | Positive |
Gene Expression in Comamonas sp. QT12
- mabB transcription increases 6.7-fold in the presence of this compound, confirming its role in degradation .
- Disruption of mabA halts this compound degradation, highlighting its indispensability .
Discussion of Structural and Functional Divergence
- Positional Isomerism: The amino group’s position dictates metabolic fate. For example, this compound forms 5-aminosalicylate, while 4-aminobenzoate follows divergent CoA-dependent pathways .
- Environmental vs. Biomedical Roles: this compound’s primary role in bioremediation contrasts with 5-aminosalicylate’s pharmaceutical applications .
Preparation Methods
Chlorination-Oxidation-Ammoniation Route from m-Xylene
Reaction Sequence and Mechanistic Overview
The synthesis begins with m-xylene undergoing chlorination at the 2-position using chlorine gas in the presence of Lewis acid catalysts such as FeCl₃ or AlCl₃ . This regioselective chlorination produces 2-chloro-m-xylene, which is subsequently oxidized to 3-methyl-2-chlorobenzoic acid. The oxidation employs acetic acid as a solvent with sodium acetate and hydrogen peroxide, facilitating the conversion of the methyl group to a carboxylic acid functionality. The final ammoniation step replaces the chlorine atom with an amine group using ammonia gas under alkaline conditions, catalyzed by copper-based compounds in dimethyl sulfoxide (DMSO) .
Critical Reaction Parameters:
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Chlorination :
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Catalyst: FeCl₃ (1–2 wt% relative to m-xylene)
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Temperature: 60–80°C
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Chlorine gas flow rate: 0.5–1.0 L/min per mole of substrate
-
-
Oxidation :
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Solvent: Acetic acid (1.6:1 mass ratio to 2-chloro-m-xylene)
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Oxidant: 30% H₂O₂ (1.2–1.5 molar equivalents)
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Catalyst: Sodium acetate (1–2 wt%)
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Temperature: 90–100°C
-
-
Ammoniation :
-
Catalyst: CuCl (0.25–0.5 wt%) with Na₂CO₃ (0.75–1.5 wt%)
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Solvent: DMSO (0.75:1 mass ratio to 3-methyl-2-chlorobenzoic acid)
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Ammonia gas: 22–25 g per 200 g substrate
-
Temperature: 150°C (4–6 hours)
-
Optimization Insights and Yield Enhancements
Experimental trials demonstrate that meticulous control of ammonia flow rates during ammoniation prevents side reactions such as over-amination or ring nitration. The use of DMSO as a polar aprotic solvent enhances nucleophilic displacement kinetics, while copper catalysts facilitate the Ullmann-type coupling mechanism . Table 1 consolidates performance data from representative batches.
Table 1: Chlorination-Ammoniation Pathway Performance Metrics
Parameter | Example 1 | Example 2 |
---|---|---|
m-Xylene input (g) | 200 | 200 |
2-Chloro-m-xylene yield | 94% | 92.7% |
Oxidation yield | 94% | 92.7% |
Ammoniation yield | 90.3% | 88.6% |
Total isolated product | 160 g | 157 g |
Purity (HPLC) | >99% | >98.5% |
Catalytic Hydrogenation of 3-Nitro-2-Methyl Benzoic Acid
Process Design and Reaction Dynamics
This alternative route bypasses hazardous chlorination and ammoniation steps by employing nitro-group reduction. The substrate, 3-nitro-2-methyl benzoic acid, undergoes salt formation with sodium hydroxide to enhance aqueous solubility, followed by high-pressure hydrogenation (2.0 MPa H₂) using nickel-based catalysts . The reaction proceeds via a three-phase (gas-liquid-solid) mechanism, where hydrogen adsorbs onto the nickel surface, facilitating nitro-to-amine reduction.
Critical Reaction Parameters:
-
Salt Formation :
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Base: NaOH (pH 7–8 in aqueous solution)
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Temperature: 25–40°C
-
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Hydrogenation :
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Catalyst: 6504K Nickel (2–5 wt% relative to substrate)
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Solvent: Water (3:1 mass ratio to substrate)
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Pressure: 1.0–2.0 MPa H₂
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Temperature: 100–125°C
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Reaction time: 2–4 hours
-
Scalability and Environmental Advantages
The aqueous reaction medium eliminates volatile organic solvents, aligning with green chemistry principles. Catalyst recyclability studies indicate that 6504K nickel retains >85% activity after five cycles, reducing metallic waste . Table 2 contrasts batch outcomes under varying hydrogen pressures.
Table 2: Hydrogenation Pathway Yield Optimization
Comparative Analysis of Methodologies
Economic and Operational Considerations
Factor | Chlorination-Ammoniation | Catalytic Hydrogenation |
---|---|---|
Raw material cost | $12.50/kg | $18.20/kg |
Energy consumption | 850 kWh/ton | 620 kWh/ton |
Wastewater generation | 8.3 m³/ton | 2.1 m³/ton |
Plant footprint | 1200 m² | 800 m² |
Reaction Stoichiometry and Atom Economy
For the chlorination-ammoniation pathway:
The hydrogenation route achieves superior atom economy (94.6%) due to the absence of stoichiometric byproducts.
Properties
CAS No. |
2906-33-4 |
---|---|
Molecular Formula |
C7H6NO2- |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |
InChI Key |
XFDUHJPVQKIXHO-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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